Braco-19

Descripción general

Descripción

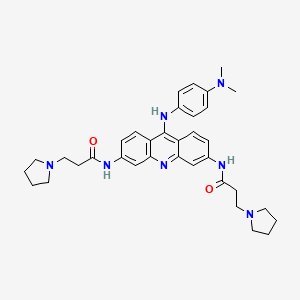

Braco-19 is a potent telomerase/telomere inhibitor . It acts as a G-quadruplex (GQ) binding ligand, stabilizing G-quadruplexes formation at the 3V telomeric DNA overhang and produces rapid senescence or selective cell death . It is also known to prevent the capping and catalytic action of telomerase .

Synthesis Analysis

Braco-19 has been used to study the role of antiviral activity of G4-stabilizing agents in cells infected with latent human immunodeficiency virus -1 (HIV-1) .Molecular Structure Analysis

The molecular formula of Braco-19 is C35H46Cl3N7O2 . It is a 3,6,9-trisubstituted acridine compound . The molecular weight is 703.150 .Chemical Reactions Analysis

Braco-19 decreases the AdV virus growth in a dose-dependent manner in eGFP-transinfected HEK 293 cells . It shows a decrease in band intensity in an increasing concentration-dependent manner .Physical And Chemical Properties Analysis

The exact mass of Braco-19 is 701.277832 Da . The average mass is 703.144 Da .Aplicaciones Científicas De Investigación

Telomerase Inhibition

BRACO-19 has been characterized as a telomerase inhibitor, which can impact the length of telomeres and potentially affect the aging process of cells. It has shown an expected dose-dependent effect on HeLa cells at short-term exposure .

Tumor Growth Inhibition

In vivo studies have demonstrated that BRACO-19 is highly active against early-stage tumors in xenograft models, producing significant growth inhibition and partial regressions .

Displacement of Telomerase

BRACO-19 has been shown to suppress proliferation and reduce telomerase activity in human glioblastoma cells, accompanied by the displacement of telomerase from the nucleus to the cytoplasm .

Potential Drug Prototype

The impact of long-term treatment with BRACO-19 on cell proliferation patterns points to its potential as a prototype for new telomere-related drugs .

Mecanismo De Acción

Target of Action

Braco-19 is a potent telomerase/telomere inhibitor . It primarily targets the G-quadruplexes (G4s) in the telomeric DNA . G4s are non-canonical nucleic acids secondary structures that form within guanine-rich strands of regulatory genomic regions . Braco-19 is one of the most effective and specific ligands for telomeric G4 .

Mode of Action

Braco-19 acts as a G-quadruplex (GQ) binding ligand . It stabilizes G-quadruplexes formation at the 3’ telomeric DNA overhang . This stabilization prevents the capping and catalytic action of telomerase . In the context of HIV-1, Braco-19 acts both at the reverse transcription and the post-integration level during the virus life cycle .

Biochemical Pathways

Braco-19’s interaction with G4s affects several biochemical pathways. For instance, in human glioblastoma cells, it suppresses proliferation and reduces telomerase activity . This is paralleled by the displacement of telomerase from the nucleus to the cytoplasm . In the context of HIV-1, a G-quadruplex-forming sequence identical to that of the LTR DNA is present at the 3’ end of the virus RNA genome . This region can fold into very stable G-quadruplex structures that are even more stabilized by Braco-19, therefore inhibiting the reverse transcription process at the template level .

Pharmacokinetics

It has been shown to be highly active in vivo against early-stage tumors in a subcutaneous growing xenograft model established from uxf1138l cells, if given chronically at 2 mg per kg per day intraperitoneally .

Result of Action

The molecular and cellular effects of Braco-19’s action are significant. In vitro, nuclear human telomerase reverse transcriptase (hTERT) expression is drastically decreased after 24 hours, induction of cellular senescence and complete cessation of growth is seen after 15 days, paralleled by telomere shortening of approximately 0.4 kb . In vivo, BRACO-19 produces growth inhibition of 96% compared with controls accompanied by partial regressions . Immunostaining of xenograft tissues shows that this response is paralleled by loss of nuclear hTERT protein expression and an increase in atypical mitoses indicative of telomere dysfunction .

Propiedades

IUPAC Name |

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPYSYRMIXRZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Braco-19 | |

CAS RN |

351351-75-2 | |

| Record name | Braco-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 351351-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRACO-19 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

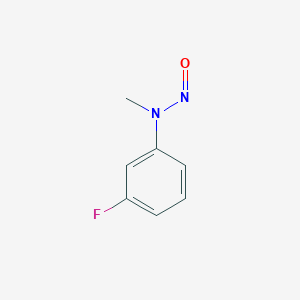

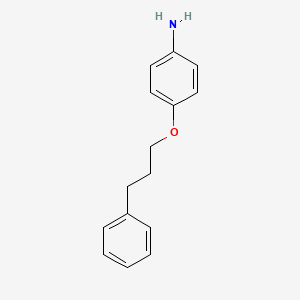

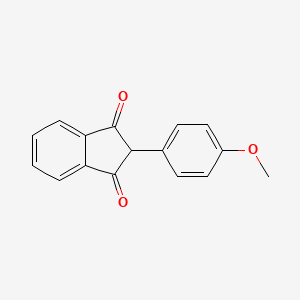

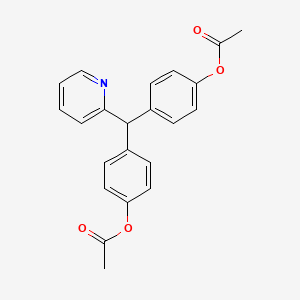

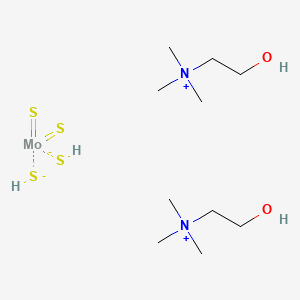

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)